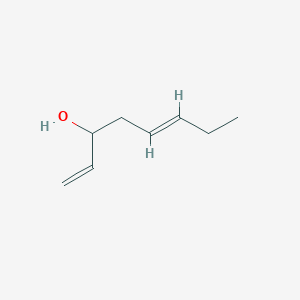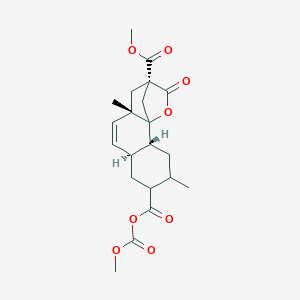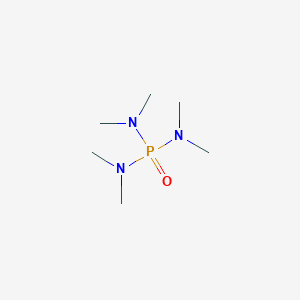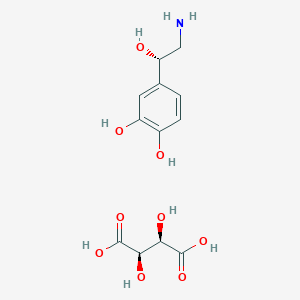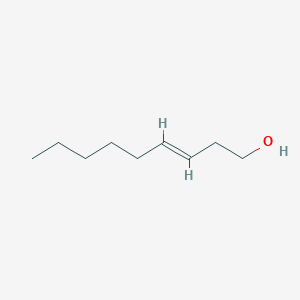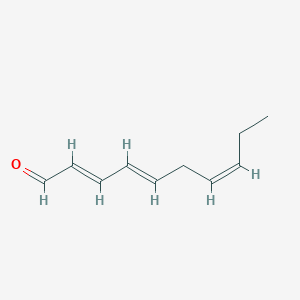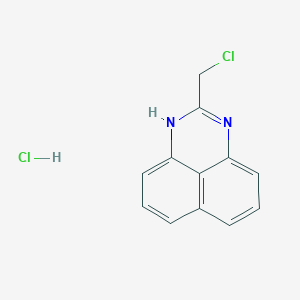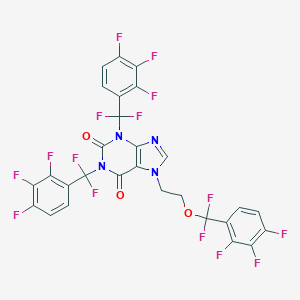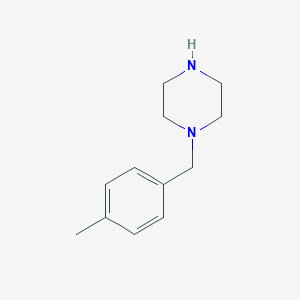
1-(4-Méthylbenzyl)pipérazine
Vue d'ensemble
Description
1-(4-Methylbenzyl)piperazine (also known as MBP) is a synthetic organic compound that is used in a variety of scientific applications. It is an aromatic compound, containing a benzene ring and a piperazine ring. MBP is used in a range of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. It is also used as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthèse d'agents antiémétiques
Ce composé est utilisé comme précurseur dans l'industrie pharmaceutique pour la synthèse d'agents antiémétiques, en particulier dans la production de méclizine. La méclizine est un traitement efficace contre le mal des transports, les vertiges et la maladie de Ménière .
Inhibition de l'acétylcholinestérase
Il sert d'intermédiaire dans la synthèse d'inhibiteurs de l'acétylcholinestérase (AChE), qui sont importants pour le traitement de maladies comme la maladie d'Alzheimer .
Inhibition de la butyrylcholinestérase
De même, il est utilisé dans la création d'inhibiteurs de la butyrylcholinestérase (BuChE), une autre enzyme qui, lorsqu'elle est inhibée, peut avoir des effets thérapeutiques sur les maladies neurodégénératives .
Activité antihelminthique
Le composé a montré un potentiel dans l'activité antihelminthique, ce qui pourrait le rendre utile dans le traitement des infections parasitaires par les vers .
Propriétés antihistaminiques
Il présente des propriétés antihistaminiques, suggérant son utilisation dans le traitement des allergies en agissant contre l'histamine .
Recherche anticancéreuse
Il y a un intérêt pour son rôle dans la recherche anticancéreuse en raison de ses propriétés biologiques qui pourraient contribuer aux stratégies de traitement du cancer .
Potentiel antidépresseur
Sa structure a été associée à une activité antidépressive, indiquant des applications possibles dans le traitement de la santé mentale .
Utilisations antimicrobiennes
Enfin, il a été noté pour son activité antimicrobienne, qui pourrait être exploitée pour développer de nouveaux antibiotiques ou traitements contre les infections bactériennes .
Mécanisme D'action
Target of Action
1-(4-Methylbenzyl)piperazine (MBZP) is a derivative of benzylpiperazine . It has been found to have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .
Mode of Action
It is known that the compound forms conventional hydrogen bonds with the -nh group of the protein trp1 . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 . The aromatic ring of MBZP interacts with HIS 142 of the protein, and alkyl interaction takes place between LEU 135 of the protein and the -CH3 group of MBZP .
Biochemical Pathways
It has been predicted that mbzp could inhibit bacillus cereus based on its special structure . This suggests that MBZP may have an impact on the biochemical pathways related to bacterial growth and proliferation.
Pharmacokinetics
MBZP is metabolized in the liver and excreted through the kidneys It is known that mbzp is more stable than phenyl piperazines over time under all storage conditions .
Result of Action
The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Action Environment
The action of MBZP can be influenced by environmental factors. For example, the stability of MBZP in human blood under various storage conditions over time has been studied . All tested samples were stored at room temperature (~20°C), 4°C and -20°C for 1, 3, 6, 9 and 12 months respectively in dark sealed containers . Results revealed that MBZP was consistently more stable and still had more than 70% remaining after 12 months .
Safety and Hazards
1-(4-Methylbenzyl)piperazine causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .
Analyse Biochimique
Biochemical Properties
1-(4-Methylbenzyl)piperazine has excellent biological properties due to its chemical structure . It has been found to have anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .
Cellular Effects
The cellular effects of 1-(4-Methylbenzyl)piperazine are primarily due to its interactions with various proteins and enzymes. For instance, it has been predicted that MBPZ could inhibit Bacillus cereus based on its special structure .
Molecular Mechanism
The molecular mechanism of 1-(4-Methylbenzyl)piperazine involves interactions with various biomolecules. For example, TRP1 of the protein forms conventional hydrogen bonds with the -NH group of MBPZ . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(4-Methylbenzyl)piperazine shows good stability. A study on the stability of synthetic piperazines in human blood under various storage conditions over time revealed that MBPZ was consistently more stable and still had more than 70% remaining after 12 months .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXUUAJNMDESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945847 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23173-57-1 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any spectroscopic characterizations available for 1-(4-Methylbenzyl)piperazine?
A2: Yes, a study employed multiple spectroscopic techniques to characterize 1-(4-Methylbenzyl)piperazine. This included Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and nonlinear optical (NLO) studies. [] These analyses provide valuable insights into the compound's structure, vibrational modes, electronic transitions, and other molecular properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

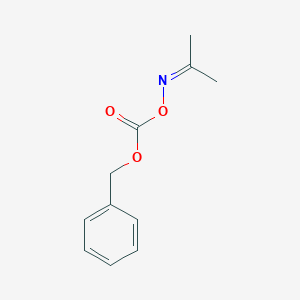


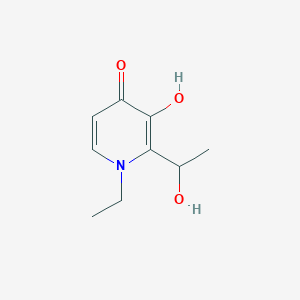
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
